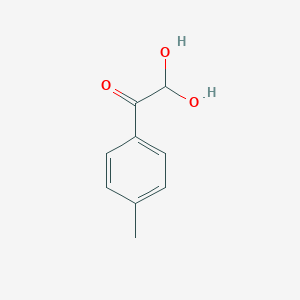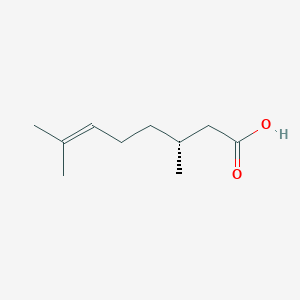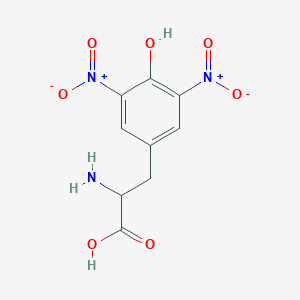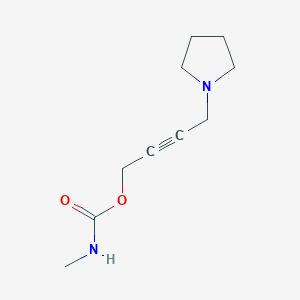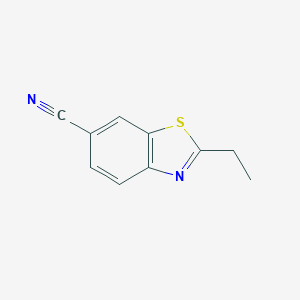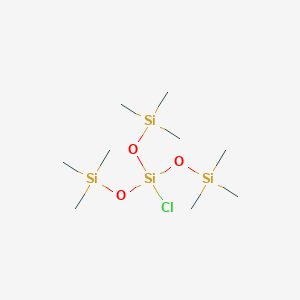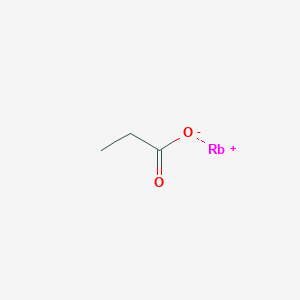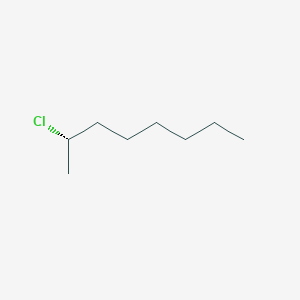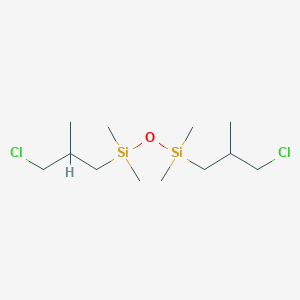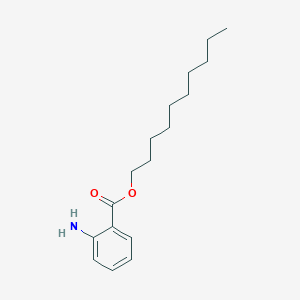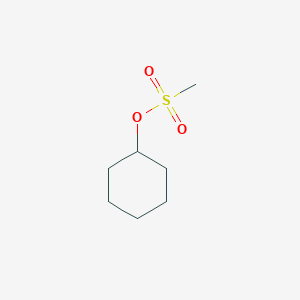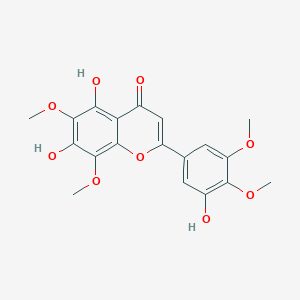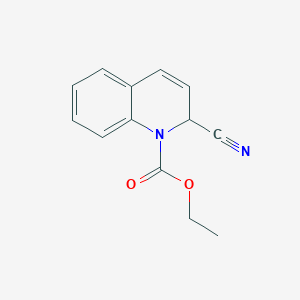
Ethyl 2-cyano-1(2H)-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-1(2H)-quinolinecarboxylate is a chemical compound with the molecular formula C13H10N2O2. It is commonly used in scientific research as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-1(2H)-quinolinecarboxylate is not well understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-cyano-1(2H)-quinolinecarboxylate has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit antitumor activity, by inhibiting the growth of various cancer cell lines. It has also been found to exhibit antimicrobial activity, by inhibiting the growth of various bacteria and fungi. Additionally, it has been found to exhibit antiviral activity, by inhibiting the replication of various viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 2-cyano-1(2H)-quinolinecarboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, which have a range of biological activities. Additionally, it can be used in the synthesis of fluorescent dyes, which have applications in biological imaging. One of the limitations of using ethyl 2-cyano-1(2H)-quinolinecarboxylate in lab experiments is its low yield. The yield of the reaction is typically around 60-70%, which can limit its use in large-scale synthesis.
Direcciones Futuras
There are several future directions for the use of ethyl 2-cyano-1(2H)-quinolinecarboxylate in scientific research. One direction is the synthesis of novel quinoline-based compounds, which have a range of biological activities. Another direction is the development of new fluorescent dyes, which have improved properties for biological imaging. Additionally, the mechanism of action of ethyl 2-cyano-1(2H)-quinolinecarboxylate could be further investigated, to better understand its role in cellular processes.
Métodos De Síntesis
Ethyl 2-cyano-1(2H)-quinolinecarboxylate can be synthesized by the reaction of ethyl cyanoacetate and 2-aminoacetophenone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of the reaction is typically around 60-70%.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-1(2H)-quinolinecarboxylate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of various quinoline-based compounds, which have been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral activities. Ethyl 2-cyano-1(2H)-quinolinecarboxylate is also used in the synthesis of fluorescent dyes, which have applications in biological imaging.
Propiedades
Número CAS |
17954-23-3 |
|---|---|
Nombre del producto |
Ethyl 2-cyano-1(2H)-quinolinecarboxylate |
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)15-11(9-14)8-7-10-5-3-4-6-12(10)15/h3-8,11H,2H2,1H3 |
Clave InChI |
QFAHEDSFVHOFGW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N |
SMILES canónico |
CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N |
Otros números CAS |
17954-23-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



